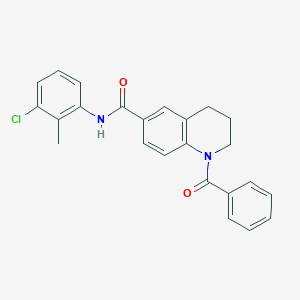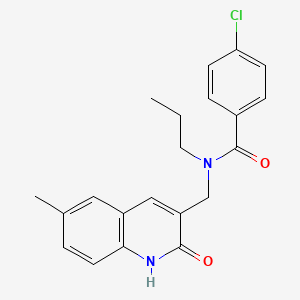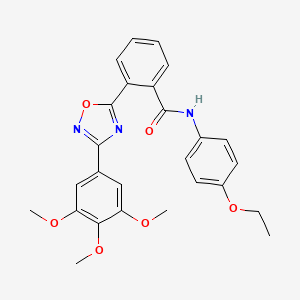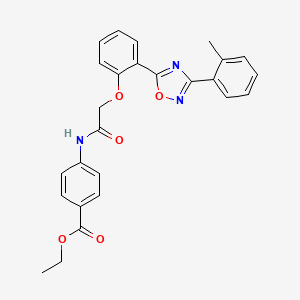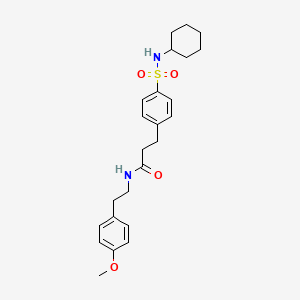
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide, commonly known as CSP, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neurodegenerative disorders.
Mécanisme D'action
CSP exerts its biological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, CSP can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, CSP can inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CSP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of inflammation, CSP can reduce the production of pro-inflammatory cytokines and alleviate symptoms such as pain and swelling. Additionally, CSP has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSP is its potent and selective inhibition of HDACs, which makes it a promising therapeutic agent for cancer and other diseases. Additionally, CSP has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in human clinical trials. However, one of the limitations of CSP is its relatively low solubility in water, which can make it difficult to formulate for use in vivo.
Orientations Futures
There are several potential future directions for research on CSP. One area of interest is the development of CSP-based therapies for cancer and other diseases, including neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of CSP. Finally, the development of more water-soluble derivatives of CSP could improve its pharmacokinetic properties and increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of CSP involves the reaction of 4-(N-cyclohexylsulfamoyl)aniline with 4-methoxyphenethyl bromide in the presence of a base catalyst. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, CSP.
Applications De Recherche Scientifique
CSP has been investigated for its potential therapeutic applications in various scientific research areas. In cancer treatment, it has been shown to exhibit antiproliferative effects on cancer cells by inhibiting the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. CSP has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CSP has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-30-22-12-7-20(8-13-22)17-18-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-21-5-3-2-4-6-21/h7-10,12-15,21,26H,2-6,11,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMTTKBJBGOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

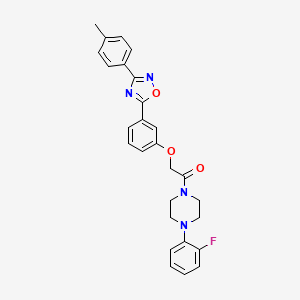


![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
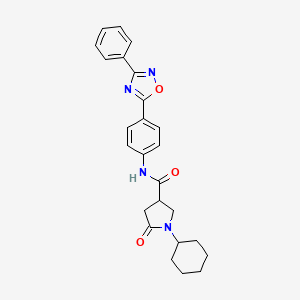
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
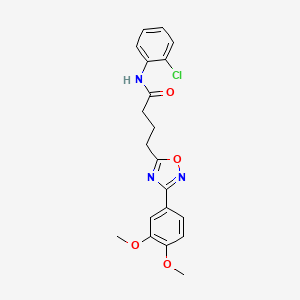
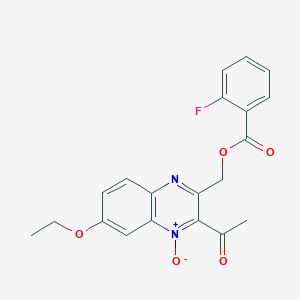
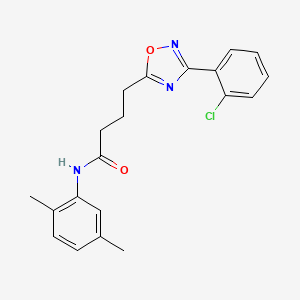
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
